beta-Apooxytetracycline
Overview
Description
Beta-Apooxytetracycline is a derivative of oxytetracycline, a tetracycline antibiotic, characterized by specific structural modifications. While direct studies on beta-Apooxytetracycline are limited, insights can be drawn from research on related compounds and the broader category of tetracycline antibiotics and their derivatives. These compounds are notable for their broad-spectrum antimicrobial activity, which arises from their ability to inhibit protein synthesis by binding to the 30S ribosomal subunit of bacteria.
Synthesis Analysis
The synthesis of beta-Apooxytetracycline and related compounds involves complex chemical processes that modify the core tetracycline structure. A study detailed the reversed-phase chromatographic separation of oxytetracycline and its derivatives, including beta-apooxytetracycline, highlighting the methodological approach to distinguish and potentially synthesize these compounds (Fedeniuk, Ramamurthi, & McCurdy, 1996).
Molecular Structure Analysis
The structural complexity of beta-Apooxytetracycline relates closely to its parent compound, oxytetracycline, featuring a four-ring system with various functional groups that affect its chemical behavior and bioactivity. Structural characterization techniques such as X-ray diffraction have provided insights into the molecular configurations of closely related compounds, offering a basis for understanding the structural nuances of beta-Apooxytetracycline derivatives (Harata, 1984).
Chemical Reactions and Properties
Beta-Apooxytetracycline's chemical properties, such as reactivity and stability, are influenced by its functional groups and molecular structure. Research on oxytetracycline and its derivatives has explored their interactions with other chemical entities, providing insights into the potential reactions and chemical properties of beta-Apooxytetracycline (Fedeniuk, Ramamurthi, & McCurdy, 1996).
Scientific Research Applications
Chromatographic Analysis : Beta-Apooxytetracycline has been studied for its chromatographic separation using reversed-phase liquid chromatography. This method is useful for analyzing oxytetracycline and related compounds in various samples, such as distilled water and porcine muscle (Fedeniuk, Ramamurthi, & McCurdy, 1996).
Simultaneous Determination : A high-performance liquid chromatographic method with UV detection has been developed for the simultaneous determination of oxytetracycline, 4-epioxytetracycline, alpha-apooxytetracycline, tetracycline, and beta-apooxytetracycline. This method is applicable to oxytetracycline raw material, as well as human and veterinary formulations (Smyrniotakis & Archontaki, 2007).
Heat Stability Studies : Research on the heat stability of oxytetracycline in water and vegetable oil revealed significant insights into the stability of related compounds, including beta-apooxytetracycline, during cooking processes. This has implications for food safety and the effective use of antibiotics in the food industry (Rose, Bygrave, Farrington, & Shearer, 1996).
Capillary Electrophoresis Method : Capillary electrophoresis has been employed for the separation of oxytetracycline and its related substances, including beta-apooxytetracycline. This method offers an alternative approach for the analysis of these compounds in various contexts (Li, Schepdael, Roets, & Hoogmartens, 1997).
Purity Control : Another study focused on the purity control of oxytetracycline using capillary electrophoresis, where beta-apooxytetracycline was one of the compounds analyzed. This method is useful for the purity control and stability studies of oxytetracycline (Schepdael, Bergh, Roets, & Hoogmartens, 1996).
Safety And Hazards
Beta-Apooxytetracycline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of damaging the unborn child7. It should be stored locked up and disposed of to an approved waste disposal plant7.
Future Directions
While specific future directions for beta-Apooxytetracycline are not available, the field of antibiotic research is rapidly evolving. There is a growing interest in developing new antibiotics to combat antimicrobial resistance8. Furthermore, the use of antibiotics in various fields, including environmental remediation, is being explored9.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKMHDAKULCOKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940158 | |
Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-apo-Oxytetracycline | |
CAS RN |
2869-27-4, 18695-01-7 | |
Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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